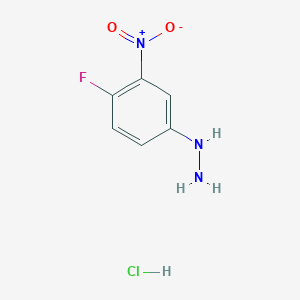

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride

Vue d'ensemble

Description

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN3O2 and a molecular weight of 207.59 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a fluoro group and a nitro group on a phenyl ring, which are key to its reactivity and applications.

Méthodes De Préparation

The synthesis of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, forming 4-fluoro-3-nitroaniline.

Reduction: The nitro group is then reduced to an amino group, resulting in 4-fluoro-3-aminophenylamine.

Hydrazine Formation: The amino group is reacted with hydrazine to form (4-Fluoro-3-nitrophenyl)hydrazine.

Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to yield this compound.

Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Analyse Des Réactions Chimiques

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin(II) chloride . Major products formed from these reactions include amino derivatives and hydrazones.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of pyrazolylbenzimidazole derivatives, which are useful in medicinal chemistry for developing new therapeutic agents .

Reactivity and Derivative Formation

The compound can undergo several chemical transformations due to the presence of both nitro and hydrazine functional groups. For instance, it can react with different electrophiles to form substituted hydrazones and azo compounds, which have applications in dyes and pigments .

Pharmaceutical Applications

Drug Development

The compound is utilized in the synthesis of pharmaceutical intermediates. It has been reported to be involved in the preparation of nitro-p-phenylenediamine, a compound widely used in hair dyes . The ability to modify its structure allows researchers to explore various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the nitro group is particularly significant as it contributes to the biological activity of the resulting compounds .

Material Sciences

Polymer Chemistry

In material sciences, this compound can be employed in the synthesis of polymers and resins. Its reactive hydrazine group allows for cross-linking reactions, which are essential for creating durable materials with specific properties .

Analytical Chemistry

Reagent in Analytical Methods

This compound is also used as a reagent in various analytical techniques, including chromatography and spectrometry. Its ability to form stable complexes with metal ions makes it useful in the detection and quantification of these ions in environmental samples .

Mécanisme D'action

The mechanism of action of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride involves its reactivity due to the presence of the fluoro and nitro groups. These groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The hydrazine moiety can form stable hydrazones with carbonyl compounds, which is useful in biochemical assays and pharmaceutical development.

Comparaison Avec Des Composés Similaires

Similar compounds to (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride include:

4-Nitrophenylhydrazine hydrochloride: Lacks the fluoro group, making it less reactive in certain substitution reactions.

4-Fluorophenylhydrazine hydrochloride: Lacks the nitro group, affecting its reactivity and applications.

The presence of both the fluoro and nitro groups in this compound makes it unique and more versatile in various chemical reactions and applications.

Activité Biologique

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride, with the CAS number 1033439-46-1, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is CHClFNO, and it has a molecular weight of 189.60 g/mol. The compound features important functional groups that contribute to its biological activity, including a hydrazine moiety, which is often implicated in various biochemical interactions.

Antiviral Properties

Recent studies have highlighted the potential of hydrazine derivatives as antiviral agents. For instance, this compound has been explored in the context of hepatitis C virus (HCV) replication inhibition. A structure-based discovery approach identified derivatives that exhibited significant antiviral activity against HCV's NS5B RNA-dependent RNA polymerase, suggesting that similar hydrazine compounds might share this inhibitory effect .

Antioxidant Activity

Hydrazine derivatives are also known for their antioxidant properties. The presence of nitro and fluoro groups can enhance the radical scavenging activity of these compounds. Studies have shown that such derivatives can effectively reduce oxidative stress markers in various biological models, indicating their potential therapeutic applications in oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cells, although detailed IC50 values and mechanisms remain to be fully elucidated. Such findings are crucial for understanding its potential role in cancer therapy .

Study on HCV Inhibition

In a notable study aimed at discovering novel anti-HCV agents, this compound was used as a precursor for synthesizing pyrazolobenzothiazine derivatives. These derivatives demonstrated promising antiviral activity with EC50 values indicating effective inhibition of HCV replication .

Antioxidant Efficacy Assessment

Another investigation focused on evaluating the antioxidant capacity of various hydrazine derivatives, including this compound. The study employed several assays to measure radical scavenging ability and found that this compound exhibited significant antioxidant activity compared to controls, supporting its potential use in formulations aimed at reducing oxidative damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 189.60 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| Log P | 0.67 |

| GI Absorption | High |

| BBB Permeant | No |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in viral replication or cancer cell proliferation.

- Radical Scavenging : The compound's structure allows it to neutralize free radicals, contributing to its antioxidant effects.

Propriétés

IUPAC Name |

(4-fluoro-3-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFHFMNLBWYZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.